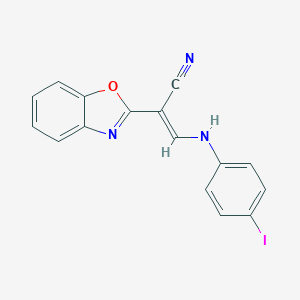
2-(1,3-Benzoxazol-2-yl)-3-(4-iodoanilino)acrylonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1,3-Benzoxazol-2-yl)-3-(4-iodoanilino)acrylonitrile, also known as BIA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BIA is a highly conjugated molecule that possesses a unique structure, making it an ideal candidate for various research studies.
科学研究应用
2-(1,3-Benzoxazol-2-yl)-3-(4-iodoanilino)acrylonitrile has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic electronics. In medicinal chemistry, 2-(1,3-Benzoxazol-2-yl)-3-(4-iodoanilino)acrylonitrile has been found to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. 2-(1,3-Benzoxazol-2-yl)-3-(4-iodoanilino)acrylonitrile has also been shown to possess anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.
In materials science, 2-(1,3-Benzoxazol-2-yl)-3-(4-iodoanilino)acrylonitrile has been used as a building block for the synthesis of various organic materials, including conjugated polymers and organic semiconductors. 2-(1,3-Benzoxazol-2-yl)-3-(4-iodoanilino)acrylonitrile-based materials have shown promising applications in organic electronic devices, such as organic field-effect transistors and organic solar cells.
作用机制
The mechanism of action of 2-(1,3-Benzoxazol-2-yl)-3-(4-iodoanilino)acrylonitrile is not fully understood, but it is believed to involve the inhibition of various cellular pathways, including the NF-κB and PI3K/Akt pathways. 2-(1,3-Benzoxazol-2-yl)-3-(4-iodoanilino)acrylonitrile has also been shown to induce apoptosis in cancer cells, which may contribute to its anticancer activity.
Biochemical and Physiological Effects:
2-(1,3-Benzoxazol-2-yl)-3-(4-iodoanilino)acrylonitrile has been shown to exhibit various biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the modulation of various signaling pathways. 2-(1,3-Benzoxazol-2-yl)-3-(4-iodoanilino)acrylonitrile has also been shown to possess anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic applications.
实验室实验的优点和局限性
2-(1,3-Benzoxazol-2-yl)-3-(4-iodoanilino)acrylonitrile possesses various advantages for lab experiments, including its high yield, cost-effectiveness, and unique structure. However, 2-(1,3-Benzoxazol-2-yl)-3-(4-iodoanilino)acrylonitrile also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
未来方向
There are several future directions for the research of 2-(1,3-Benzoxazol-2-yl)-3-(4-iodoanilino)acrylonitrile, including the synthesis of 2-(1,3-Benzoxazol-2-yl)-3-(4-iodoanilino)acrylonitrile derivatives with improved solubility and bioavailability, the investigation of the structure-activity relationship of 2-(1,3-Benzoxazol-2-yl)-3-(4-iodoanilino)acrylonitrile and its derivatives, and the development of 2-(1,3-Benzoxazol-2-yl)-3-(4-iodoanilino)acrylonitrile-based materials for various applications, including organic electronic devices and drug delivery systems. Additionally, further studies are needed to fully understand the mechanism of action of 2-(1,3-Benzoxazol-2-yl)-3-(4-iodoanilino)acrylonitrile and its potential therapeutic applications.
Conclusion:
In conclusion, 2-(1,3-Benzoxazol-2-yl)-3-(4-iodoanilino)acrylonitrile is a unique and promising compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis of 2-(1,3-Benzoxazol-2-yl)-3-(4-iodoanilino)acrylonitrile is cost-effective, and it possesses various biochemical and physiological effects that make it a potential candidate for the treatment of various diseases. Further research is needed to fully understand the potential of 2-(1,3-Benzoxazol-2-yl)-3-(4-iodoanilino)acrylonitrile and its derivatives for various applications.
合成方法
The synthesis of 2-(1,3-Benzoxazol-2-yl)-3-(4-iodoanilino)acrylonitrile involves the reaction of 2-aminobenzoxazole and 4-iodoaniline with acrylonitrile. The reaction is carried out in the presence of a base and a solvent, such as dimethyl sulfoxide or dimethylformamide. The yield of 2-(1,3-Benzoxazol-2-yl)-3-(4-iodoanilino)acrylonitrile is typically high, making it a cost-effective compound for scientific research.
属性
产品名称 |
2-(1,3-Benzoxazol-2-yl)-3-(4-iodoanilino)acrylonitrile |
|---|---|
分子式 |
C16H10IN3O |
分子量 |
387.17 g/mol |
IUPAC 名称 |
(E)-2-(1,3-benzoxazol-2-yl)-3-(4-iodoanilino)prop-2-enenitrile |
InChI |
InChI=1S/C16H10IN3O/c17-12-5-7-13(8-6-12)19-10-11(9-18)16-20-14-3-1-2-4-15(14)21-16/h1-8,10,19H/b11-10+ |
InChI 键 |
WRYXXDKAICUGEW-ZHACJKMWSA-N |
手性 SMILES |
C1=CC=C2C(=C1)N=C(O2)/C(=C/NC3=CC=C(C=C3)I)/C#N |
SMILES |
C1=CC=C2C(=C1)N=C(O2)C(=CNC3=CC=C(C=C3)I)C#N |
规范 SMILES |
C1=CC=C2C(=C1)N=C(O2)C(=CNC3=CC=C(C=C3)I)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N'-[(1E)-1-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)ethyl]naphthalene-1-carbohydrazide](/img/structure/B273826.png)
![4-methoxy-N'-[1-(3-nitrophenyl)ethylidene]benzohydrazide](/img/structure/B273827.png)

![(5E)-5-[(2,4-dichlorophenyl)methylidene]-2-phenyl-1H-imidazol-4-one](/img/structure/B273836.png)
![3-[(4-bromobenzoyl)hydrazono]-N-(2-pyridinyl)butanamide](/img/structure/B273838.png)
![N-(4-iodophenyl)-3-[(4-methoxybenzoyl)hydrazono]butanamide](/img/structure/B273839.png)
![N-(4-iodophenyl)-3-[(3-pyridinylcarbonyl)hydrazono]butanamide](/img/structure/B273841.png)
![3-allyl-5-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-2-{[4-(2-phenylvinyl)phenyl]imino}-1,3-thiazolidin-4-one](/img/structure/B273842.png)
![3-allyl-5-(5-methoxy-3-methyl-1,3-benzothiazol-2(3H)-ylidene)-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B273843.png)
![3-ethyl-2-[(4-methoxyphenyl)imino]-5-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-1,3-thiazolidin-4-one](/img/structure/B273844.png)
![2-[(4-chlorophenyl)imino]-5-(5-methoxy-3-methyl-1,3-benzothiazol-2(3H)-ylidene)-3-methyl-1,3-thiazolidin-4-one](/img/structure/B273845.png)
![2-[(4-bromophenyl)imino]-3-butyl-5-(5-methoxy-3-methyl-1,3-benzothiazol-2(3H)-ylidene)-1,3-thiazolidin-4-one](/img/structure/B273847.png)
![3-allyl-2-[(4-bromophenyl)imino]-5-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-1,3-thiazolidin-4-one](/img/structure/B273849.png)